molecular formula C13H26N2O B1413716 (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine CAS No. 2166511-22-2

(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine

Cat. No. B1413716
CAS RN: 2166511-22-2
M. Wt: 226.36 g/mol
InChI Key: XSABJTJKXWEJGZ-UEWDXFNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine” is a chemical compound with the molecular formula C13H26N2O . It is a derivative of 2-Methoxyethylamine, which is used mainly as a solvent .

Scientific Research Applications

Antitubercular Agents

  • A study synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents, showing significant in vitro activity against Mycobacterium tuberculosis (Karkara et al., 2020).

Manganese(II) Complexes

  • Manganese(II) complexes with ligands containing 2-aminomethylpyridine-derived components, including methoxyalkyl arms, were synthesized and characterized for their structural and magnetic properties (Wu et al., 2004).

Platinum and Palladium Complexes

  • Platinum(II) and palladium(II) complexes containing benzimidazole ligands, including those with methoxyl groups, were studied for their potential as anticancer compounds (Ghani & Mansour, 2011).

Novel Syntheses

  • A novel synthesis method was developed for compounds like (±)-harmacine and octahydroindole[2,3-a]quinolizine, starting from diethoxybutan-1-amine and diethoxypentan-1-amine (King, 2007).

Quinoline Derivatives

  • The synthesis of substituted pyrrolo[3,2-f]quinolines was achieved through reactions involving aminoindoles with methoxy groups, offering a route to obtain these derivatives (Yamashkin et al., 1997).

Fluorophore Applications

  • A novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media, was developed and applied as a fluorescent labeling reagent (Hirano et al., 2004).

Hedgehog Pathway Antagonists

  • Quinolone-based inhibitors of the Hedgehog signalling pathway were developed, including derivatives with methoxy-indole structures, showing potential for therapeutic applications (Trinh et al., 2017).

Tertiary Amine Oxidation

  • A method for α-methoxylation of tertiary amines using ruthenium-catalyzed oxidation with hydrogen peroxide in the presence of methanol was developed, useful for selective N-demethylation and construction of quinoline skeletons (Murahashi et al., 1992).

properties

IUPAC Name

N-[[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-16-10-7-14-11-12-5-4-9-15-8-3-2-6-13(12)15/h12-14H,2-11H2,1H3/t12-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSABJTJKXWEJGZ-UEWDXFNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1CCCN2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC[C@@H]1CCCN2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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